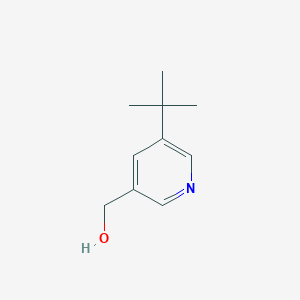

(5-(tert-Butyl)pyridin-3-yl)methanol

Description

(5-(tert-Butyl)pyridin-3-yl)methanol is a pyridine derivative featuring a tert-butyl group at the 5-position and a hydroxymethyl (-CH2OH) substituent at the 3-position. The hydroxymethyl group contributes to hydrogen bonding, improving aqueous solubility and enabling participation in biochemical interactions.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(5-tert-butylpyridin-3-yl)methanol |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)9-4-8(7-12)5-11-6-9/h4-6,12H,7H2,1-3H3 |

InChI Key |

OTVXJQHZQOKMQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analog: (5-(Furan-2-yl)pyridin-3-yl)methanol

- Structure : Replaces the tert-butyl group with a furan-2-yl substituent at the 5-position .

- Solubility: The furan’s oxygen atom may increase polarity compared to the hydrophobic tert-butyl group. Applications: Furan-containing derivatives are often explored in material science and organic synthesis due to their heteroaromatic properties .

Heterocyclic Analog: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

- Structure : Features a pyridazine ring (a diazine) at the 5-position instead of tert-butyl .

- Key Differences :

- Electronic Profile : Pyridazine is electron-deficient, enhancing reactivity toward nucleophilic attacks compared to tert-butyl’s electron-donating nature.

- Biological Activity : Pyridazine derivatives are prominent in enzyme inhibition studies (e.g., kinase inhibitors) due to their ability to mimic adenine in ATP-binding pockets .

Chlorinated Analog: (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol

- Structure : Combines a chloro-substituted imidazopyridine core with a hydroxymethyl group .

- Key Differences: Ring System: The imidazopyridine scaffold offers a fused bicyclic structure, increasing rigidity compared to the monocyclic pyridine. Substituent Effects: Chlorine’s electronegativity may reduce electron density at the pyridine ring, altering reactivity and binding affinity.

tert-Butyl Pyridine Derivatives

Comparative Data Table

Key Findings

Substituent Impact :

- tert-Butyl : Enhances steric bulk and lipophilicity, favoring membrane permeability in drug candidates.

- Furan/Pyridazine : Modulate electronic properties and binding modes in biological systems.

Biological Relevance: Pyridin-3-yl methanol derivatives are frequently explored as enzyme inhibitors or intermediates due to their hydrogen-bonding capacity .

Synthetic Utility : tert-Butyl groups improve stability during multi-step syntheses, while halogens (e.g., Cl) facilitate cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.